Cas no 1267889-86-0 (1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine)

1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine structure
1267889-86-0 structure
Product Name:1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine
CAS No:1267889-86-0
MF:C11H15N5
MW:217.270301103592
CID:6503846
PubChem ID:82205159
Update Time:2025-07-25

1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine
    • EN300-1278058
    • [1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine
    • 1267889-86-0
    • Inchi: 1S/C11H15N5/c1-2-7-16-11(10(8-12)14-15-16)9-3-5-13-6-4-9/h3-6H,2,7-8,12H2,1H3
    • InChI Key: MWTTXOHNGOYXJR-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CN=CC=2)=C(CN)N=N1)CCC

Computed Properties

  • Exact Mass: 217.13274550g/mol
  • Monoisotopic Mass: 217.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 69.6Ų

1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine Pricemore >>

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1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine Related Literature

Additional information on 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine

Comprehensive Overview of 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 1267889-86-0): Properties, Applications, and Research Insights

The compound 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 1267889-86-0) is a structurally unique heterocyclic molecule that has garnered significant attention in medicinal chemistry and material science. Its core structure combines a pyridine ring with a 1,2,3-triazole moiety, linked to a propylamine side chain, making it a versatile scaffold for drug discovery and functional material design. Researchers have explored its potential as a kinase inhibitor, ligand for metal-organic frameworks (MOFs), and fluorescent probe precursor, aligning with current trends in targeted therapy and smart materials.

In the context of drug development, the 1,2,3-triazole group in this compound is of particular interest due to its bioisosteric properties, often serving as a surrogate for amide bonds to enhance metabolic stability. The pyridin-4-yl fragment contributes to π-stacking interactions, a feature frequently exploited in cancer therapeutics and neurodegenerative disease research. Recent publications (2022-2023) highlight derivatives of this compound in studies related to EGFR inhibition and ABL kinase modulation, addressing hot topics in precision oncology.

From a synthetic chemistry perspective, the preparation of 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine typically involves click chemistry approaches, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology aligns with the growing demand for green chemistry solutions, as evidenced by its high atom economy and minimal byproduct formation. The compound's CAS No. 1267889-86-0 serves as a critical identifier in chemical databases like SciFinder and Reaxys, where researchers frequently search for structure-activity relationships (SAR) data.

Material scientists have investigated this compound's utility in designing luminescent materials, capitalizing on the electron-rich pyridine-triazole system. Its ability to coordinate with transition metals makes it relevant for OLED technology and sensor development, particularly in environmental monitoring applications. These applications resonate with the increasing global focus on sustainable electronics and pollution detection systems.

The physicochemical properties of 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine include moderate water solubility (logP ~2.1) and a melting point range of 98-102°C, as documented in technical datasheets. These characteristics make it suitable for formulation development in pharmaceutical contexts, answering frequent queries about drug-like properties in online chemistry forums. Its stability under physiological pH conditions (4-8) further enhances its appeal for bioavailability optimization studies.

Emerging research directions for this compound include its potential in proteolysis-targeting chimeras (PROTACs), a cutting-edge area in drug discovery. The methanamine terminus provides an attachment point for E3 ligase ligands, addressing the pharmaceutical industry's growing interest in targeted protein degradation strategies. This application has been widely discussed in recent conferences on innovative therapeutic modalities.

Analytical characterization of CAS No. 1267889-86-0 typically involves HPLC-MS (retention time ~6.2 min in 60:40 MeCN/H2O with 0.1% formic acid) and 1H NMR (characteristic signals at δ 8.65 ppm for pyridine protons). These details respond to common laboratory questions about compound verification methods, frequently searched in academic and industrial settings. The compound's UV-Vis spectrum shows absorption maxima at 265 nm and 310 nm, relevant for photophysical studies.

In computational chemistry, the molecular docking profiles of 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine suggest favorable interactions with various protein targets, particularly those containing aromatic amino acid residues. This aligns with current AI-driven drug discovery trends, where such compounds are screened virtually before synthesis. The compound's molecular weight (247.3 g/mol) and hydrogen bond acceptor count (4) place it well within Lipinski's rule of five, a frequent search topic among medicinal chemistry students.

Safety evaluations indicate that this compound requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme toxicity based on available in vitro data. This information addresses common workplace safety queries while complying with regulatory guidelines. Storage recommendations (2-8°C under argon) reflect standard practices for amine-containing compounds to prevent oxidation.

The commercial availability of 1-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethanamine through specialty chemical suppliers (typically 95-98% purity) makes it accessible for research purposes. Pricing trends show increased demand in 2023, correlating with rising publications referencing CAS 1267889-86-0. This market aspect responds to frequent procurement-related searches from academic and industrial buyers.

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